molecular formula C9H12N2S B2626288 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile CAS No. 251111-86-1

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile

Cat. No.: B2626288
CAS No.: 251111-86-1
M. Wt: 180.27
InChI Key: JTNULISILMEPEN-UHFFFAOYSA-N
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Description

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C₉H₁₂N₂S. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of 2-tert-butyl-1,3-thiazole with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors critical for microbial growth or cancer cell proliferation. The thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Tert-butyl-1,3-thiazol-4-yl)acetonitrile is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and biological activity. This makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .

Properties

IUPAC Name

2-(2-tert-butyl-1,3-thiazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-9(2,3)8-11-7(4-5-10)6-12-8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNULISILMEPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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